molecular formula C8H14N2S2 B12437219 Pyrrolidinodithiocarbamicacidallylester

Pyrrolidinodithiocarbamicacidallylester

Cat. No.: B12437219
M. Wt: 202.3 g/mol
InChI Key: QFOHDDHMXMSWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidinodithiocarbamicacidallylester is a chemical compound that belongs to the class of dithiocarbamates These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinodithiocarbamicacidallylester typically involves the reaction of pyrrolidine with carbon disulfide and an alkylating agent such as allyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:

Pyrrolidine+CS2+Allyl ChlorideThis compound\text{Pyrrolidine} + \text{CS}_2 + \text{Allyl Chloride} \rightarrow \text{this compound} Pyrrolidine+CS2​+Allyl Chloride→this compound

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidinodithiocarbamicacidallylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

Pyrrolidinodithiocarbamicacidallylester has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of rubber accelerators and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of Pyrrolidinodithiocarbamicacidallylester involves its interaction with various molecular targets. It can chelate metal ions, thereby inhibiting metalloenzymes. Additionally, it can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function and signaling pathways.

Comparison with Similar Compounds

    Pyrrolidine: A simple cyclic amine with diverse applications in drug discovery.

    Dithiocarbamates: A class of compounds known for their fungicidal and pesticidal properties.

    Allyl Esters: Compounds containing the allyl group, used in various organic synthesis reactions.

Uniqueness: Pyrrolidinodithiocarbamicacidallylester stands out due to its unique combination of a pyrrolidine ring, dithiocarbamate moiety, and allyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14N2S2

Molecular Weight

202.3 g/mol

IUPAC Name

prop-2-enyl N-pyrrolidin-1-ylcarbamodithioate

InChI

InChI=1S/C8H14N2S2/c1-2-7-12-8(11)9-10-5-3-4-6-10/h2H,1,3-7H2,(H,9,11)

InChI Key

QFOHDDHMXMSWES-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=S)NN1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.